molecular formula C17H21Cl3N4OS2 B11703316 3-methyl-N-[2,2,2-trichloro-1-({[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonothioyl}amino)ethyl]butanamide

3-methyl-N-[2,2,2-trichloro-1-({[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonothioyl}amino)ethyl]butanamide

Cat. No.: B11703316
M. Wt: 467.9 g/mol
InChI Key: ACCZQFYCWSMYTA-UHFFFAOYSA-N
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Description

3-methyl-N-[2,2,2-trichloro-1-({[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonothioyl}amino)ethyl]butanamide is a complex organic compound with the molecular formula C17H21Cl3N4OS2 and a molecular weight of 467.87 g/mol . This compound is known for its unique structure, which includes a trichloroethyl group, a cyano group, and a benzothienyl moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[2,2,2-trichloro-1-({[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonothioyl}amino)ethyl]butanamide involves multiple steps. One common method includes the reaction of 3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-amine with trichloroacetyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with 3-methylbutanoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as solvent extraction, crystallization, and purification using techniques like column chromatography .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[2,2,2-trichloro-1-({[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonothioyl}amino)ethyl]butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methyl-N-[2,2,2-trichloro-1-({[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonothioyl}amino)ethyl]butanamide is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-methyl-N-[2,2,2-trichloro-1-({[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonothioyl}amino)ethyl]butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. The trichloroethyl group and the cyano group play crucial roles in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and disruption of protein-protein interactions .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H21Cl3N4OS2

Molecular Weight

467.9 g/mol

IUPAC Name

3-methyl-N-[2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioylamino]ethyl]butanamide

InChI

InChI=1S/C17H21Cl3N4OS2/c1-9(2)7-13(25)22-15(17(18,19)20)24-16(26)23-14-11(8-21)10-5-3-4-6-12(10)27-14/h9,15H,3-7H2,1-2H3,(H,22,25)(H2,23,24,26)

InChI Key

ACCZQFYCWSMYTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=C(C2=C(S1)CCCC2)C#N

Origin of Product

United States

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